An In-depth Technical Guide to the Chemical Properties of Sodium 4-Nitrophenylacetate
An In-depth Technical Guide to the Chemical Properties of Sodium 4-Nitrophenylacetate
Introduction: Defining a Versatile Synthetic Building Block
In the landscape of organic synthesis, particularly in the development of pharmaceuticals and fine chemicals, precision in molecular architecture is paramount. Sodium 4-nitrophenylacetate (Sodium 2-(4-nitrophenyl)acetate) is a carboxylate salt that serves as a valuable and versatile intermediate. While often overshadowed by its ester analog, 4-nitrophenyl acetate (a common chromogenic substrate in enzyme kinetics), sodium 4-nitrophenylacetate possesses a distinct reactivity profile centered on its nucleophilic carboxylate and the electrophilic nature of its nitro-substituted aromatic ring.
This guide provides an in-depth examination of the core chemical properties, synthesis, and reactivity of sodium 4-nitrophenylacetate. It is designed for researchers, chemists, and drug development professionals who require a comprehensive understanding of this reagent to leverage its full potential in complex synthetic pathways. We will dissect its spectroscopic signature, detail validated synthetic protocols, and explore its modern applications, while critically distinguishing it from structurally similar compounds to ensure methodological accuracy in the laboratory.
Core Chemical and Physical Properties
Sodium 4-nitrophenylacetate is the sodium salt of (4-nitrophenyl)acetic acid. The presence of the ionic carboxylate group significantly influences its physical properties, particularly its solubility, compared to its parent acid.
| Property | Data | Reference(s) |
| IUPAC Name | sodium 2-(4-nitrophenyl)acetate | [1] |
| CAS Number | 7063-24-3 | [1] |
| Molecular Formula | C₈H₆NNaO₄ | [1] |
| Molecular Weight | 203.13 g/mol | [1] |
| Appearance | Beige to yellow crystalline powder (inferred from parent acid) | [2] |
| Solubility | Soluble in water; parent acid is slightly soluble in water. | [2] |
| Melting Point | Decomposes before melting; parent acid melts at 151–152 °C. | [3] |
Synthesis and Purification
The synthesis of sodium 4-nitrophenylacetate is a straightforward two-stage process: first, the synthesis of the parent (4-nitrophenyl)acetic acid, followed by its neutralization. The most reliable and scalable route to the parent acid begins with the nitration of benzyl cyanide, followed by acid-catalyzed hydrolysis of the resulting nitrile.[3][4]
Synthesis Pathway Overview
Caption: Synthesis workflow for Sodium 4-Nitrophenylacetate.
Experimental Protocol: Synthesis of (4-Nitrophenyl)acetic Acid
This protocol is adapted from a validated procedure published in Organic Syntheses.[3] The causality behind this choice rests on its high yield and the detailed procedural notes that ensure reproducibility and safety.
Step 1: Hydrolysis of p-Nitrobenzyl Cyanide
-
In a 1-liter round-bottom flask, place 100 g (0.62 mol) of p-nitrobenzyl cyanide.[3]
-
Prepare a dilute sulfuric acid solution by cautiously adding 300 mL of concentrated H₂SO₄ to 280 mL of water.
-
Pour two-thirds of the acid solution over the p-nitrobenzyl cyanide and swirl vigorously to ensure all the solid is wetted.
-
Use the remaining acid to wash any solid from the flask walls.
-
Attach a reflux condenser and heat the mixture to boiling for 15 minutes. Rationale: The strong acid and heat are necessary to hydrolyze the stable nitrile group to a carboxylic acid and ammonium salt. The flask should be heated over an asbestos board to prevent superheating and decomposition.[3]
-
After boiling, dilute the dark reaction mixture with an equal volume of cold water and cool in an ice bath to 0°C or below to precipitate the product.
-
Filter the crude product using a Büchner funnel and wash the precipitate with several portions of ice-cold water.
Step 2: Recrystallization and Purification
-
Dissolve the crude precipitate in 1600 mL of boiling water. Causality: (4-Nitrophenyl)acetic acid has a steep solubility curve in water, making it sparingly soluble in cold water but much more soluble in hot water, which is ideal for recrystallization.[3]
-
If the solution is colored due to impurities, a small amount of activated charcoal can be added.
-
Filter the hot solution rapidly through a pre-heated funnel to remove any insoluble impurities. Self-Validation: Rapid filtration is critical to prevent premature crystallization of the product on the filter paper.[3]
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Collect the resulting pale yellow needles by filtration, wash with a small amount of cold water, and dry under vacuum. The expected yield is 103–106 g (92–95%), with a melting point of 151–152°C.[3]
Experimental Protocol: Preparation of Sodium 4-Nitrophenylacetate
-
Dissolve the purified (4-nitrophenyl)acetic acid in a minimal amount of ethanol or a water/ethanol mixture.
-
In a separate flask, prepare a stoichiometric equivalent (1.0 eq) of sodium hydroxide or sodium bicarbonate in water.
-
Slowly add the basic solution to the stirred solution of the acid at room temperature. Effervescence (CO₂) will be observed if bicarbonate is used.
-
Continue stirring for 1 hour after the addition is complete to ensure the reaction goes to completion.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is sodium 4-nitrophenylacetate. For most applications, it can be used without further purification.
Spectroscopic Analysis for Structural Verification
Spectroscopic analysis is a cornerstone of chemical research, providing a fingerprint for molecular structure. The data presented here are based on typical values and data available from public databases.[1][5]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework. For sodium 4-nitrophenylacetate, the key features are the deshielded aromatic protons due to the electron-withdrawing nitro group and the singlet for the benzylic methylene protons.
| Nucleus | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Assignment |
| ¹H | ~8.1-8.2 | Doublet (d) | 2H, Aromatic (ortho to NO₂) |
| ~7.4-7.5 | Doublet (d) | 2H, Aromatic (meta to NO₂) | |
| ~3.6-3.7 | Singlet (s) | 2H, Methylene (-CH₂-) | |
| ¹³C | ~175-178 | Singlet | Carbonyl (-COO⁻) |
| ~146-148 | Singlet | Aromatic (C-NO₂) | |
| ~144-146 | Singlet | Aromatic (C-CH₂) | |
| ~130-131 | Singlet | Aromatic (CH, meta to NO₂) | |
| ~123-124 | Singlet | Aromatic (CH, ortho to NO₂) | |
| ~40-42 | Singlet | Methylene (-CH₂-) |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups. The spectrum is dominated by the strong absorptions from the carboxylate and nitro groups.
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |
| ~1600-1550 | Asymmetric stretch | Carboxylate (-COO⁻) |
| ~1420-1380 | Symmetric stretch | Carboxylate (-COO⁻) |
| ~1530-1500 | Asymmetric stretch | Nitro (-NO₂) |
| ~1350-1330 | Symmetric stretch | Nitro (-NO₂) |
| ~3000-2850 | C-H stretch | Methylene (-CH₂) |
Chemical Reactivity and Applications
The reactivity of sodium 4-nitrophenylacetate is dictated by two primary sites: the carboxylate group and the nitroaryl system.
Reactivity of the Carboxylate Group
The carboxylate anion is a good nucleophile and can participate in substitution reactions. However, its most significant modern application is in decarboxylative cross-coupling reactions .[6][7] In these reactions, the carboxylate group is extruded as CO₂ under metal catalysis (e.g., Palladium, Copper, or Iron), generating a 4-nitrobenzyl radical or organometallic species that can be coupled with various partners like aryl halides.[8][9] This provides a powerful and sustainable alternative to traditional cross-coupling methods that often rely on pre-formed, sensitive organometallic reagents.
Caption: General mechanism of decarboxylative cross-coupling.
Reactivity involving the Nitro Group
The nitro group is a strong electron-withdrawing group, activating the aromatic ring for nucleophilic aromatic substitution and rendering the benzylic protons acidic. Furthermore, the nitro group itself can be readily reduced to an amine. The reduction of the parent acid to p-aminophenylacetic acid is a key step in the synthesis of certain pharmaceuticals and demonstrates the utility of the nitro group as a synthetic handle.[10]
Critical Distinction: Sodium 4-Nitrophenylacetate vs. 4-Nitrophenyl Acetate
A frequent point of confusion for researchers is the distinction between sodium 4-nitrophenylacetate and 4-nitrophenyl acetate (pNPA) . Misidentification can lead to complete failure of an experiment. The former is the sodium salt of a carboxylic acid, while the latter is an ester of a phenol.
Caption: Structural and functional differences between the two compounds.
4-Nitrophenyl acetate (pNPA) is an ester formed from 4-nitrophenol and acetic acid.[11] Its utility stems from its susceptibility to hydrolysis (cleavage of the ester bond). This reaction, often catalyzed by esterase or lipase enzymes, releases the 4-nitrophenolate anion, which is intensely yellow and has a strong absorbance at ~405 nm. This chromogenic property makes pNPA an invaluable tool for quantifying enzyme activity in biochemical assays. Sodium 4-nitrophenylacetate does not possess this property and cannot be used as a substitute.
Safety and Handling
Based on data for the parent acid, Sodium 4-Nitrophenylacetate should be handled with appropriate care.[5]
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.[5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Sodium 4-nitrophenylacetate is more than just the salt of a simple organic acid; it is a strategic intermediate with well-defined reactivity. Its true value is realized in modern synthetic chemistry, particularly in the burgeoning field of decarboxylative cross-coupling, where it offers a stable and accessible precursor to the 4-nitrobenzyl moiety. A thorough understanding of its properties, synthesis, and, crucially, its distinction from the ester 4-nitrophenyl acetate, is essential for its effective and safe implementation in the research and development of novel chemical entities.
References
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12675775, Sodium (4-nitrophenyl)acetate. Retrieved from [Link].[1]
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Nicolet, B. H.; Pelc, J. J. p-NITROPHENYLACETIC ACID. Organic Syntheses, Coll. Vol. 1, p.406 (1941); Vol. 2, p.67 (1922). Retrieved from [Link].[3]
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Khan, I.; et al. Synthesis of Some Heterocyclic Compounds Containing Two Nitrogen Atoms. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):986-991.[12]
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Ningbo Inno Pharmchem Co., Ltd. (2023). 4-Nitrobenzyl Cyanide: A Vital Building Block for p-Nitrophenylacetic Acid Synthesis. Retrieved from [Link].[4]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 4661, (4-Nitrophenyl)acetic acid. Retrieved from [Link].[5]
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Scribd. Preparation of 4-Nitrophenylacetonitrile and 4-Nitrophenylacetic Acid. Retrieved from [Link].[13]
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Reusch, W. p-NITROBENZYL CYANIDE. Organic Syntheses, Coll. Vol. 1, p.396 (1941); Vol. 2, p.65 (1922). Retrieved from [Link].[14]
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Wikipedia contributors. (2023). Decarboxylative cross-coupling. In Wikipedia, The Free Encyclopedia. Retrieved from [Link].[6]
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Wang, C., et al. (2022). Decarboxylative tandem C-N coupling with nitroarenes via SH2 mechanism. Nature Communications, 13, 2415. Retrieved from [Link].[7]
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Shields, J. D., et al. (2024). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. ChemRxiv. Cambridge: Cambridge Open Engage. Retrieved from [Link].[8]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 13243, 4-Nitrophenyl acetate. Retrieved from [Link].[11]
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Kumar, R., et al. (2019). Recent developments in decarboxylative cross-coupling reactions between carboxylic acids and N–H compounds. Organic & Biomolecular Chemistry, 17(15), 3676-3694. Retrieved from [Link].[15]
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Shields, J. D., et al. (2014). Decarboxylative Cross-Coupling Enabled by Fe and Ni Metallaphotoredox Catalysis. Journal of the American Chemical Society, 136(30), 10834-10842. Retrieved from [Link].[9]
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National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 6931101, (4-Nitrophenyl)acetate. Retrieved from [Link].[16]
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